molecular formula C9H11N3O B1470618 1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 1503980-31-1

1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No. B1470618
CAS RN: 1503980-31-1
M. Wt: 177.2 g/mol
InChI Key: QUTHNWFWYHAOFN-UHFFFAOYSA-N
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Description

The compound “1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine” is a complex organic molecule that contains a furan ring, a pyrazole ring, and a methylamine group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Methylamine is an organic compound with a formula of CH3NH2. This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The furan ring could potentially be introduced through a Paal-Knorr synthesis or similar method . The pyrazole ring might be synthesized through a reaction such as the Knorr pyrazole synthesis . The N-methylmethanamine group could potentially be introduced through reductive amination .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the N-methylmethanamine group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the different functional groups present. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution . The pyrazole ring can participate in various reactions such as alkylation, acylation, and sulfonation . The N-methylmethanamine group could potentially undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. These could include properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis of Polysubstituted Furan Derivatives

Furan derivatives are significant due to their wide range of biological activities. The compound can be used as a precursor for synthesizing polysubstituted furan-3-carboxylates, which have shown anticancer activity and inhibition of insulin secretion . These derivatives also serve as building blocks for constructing polynuclear heterocyclic structures, expanding the scope of medicinal chemistry.

Tyrosinase Enzyme Inhibition

Tyrosinase is crucial in metabolic pathways and its inhibitors can be used to treat diseases like Parkinson’s and cancer. The furan compound could be modified to create 1,3,4-oxadiazole derivatives, which have been associated with tyrosinase enzyme activity inhibition, offering potential therapeutic applications .

Antimicrobial Applications

The furan moiety, when incorporated into certain structures, has demonstrated antimicrobial properties. Derivatives of the compound could be synthesized to study their efficacy against pathogens like Candida albicans, which could lead to new antifungal medications .

Biofuel Cell Development

Furan derivatives can be utilized in the development of biofuel cells. For instance, furan-3-boronic acid has been used in constructing amperometric biosensors and biofuel cells. By extension, the compound could contribute to the development of new biofuel cell technologies .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, for example, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

1-[5-(furan-3-yl)-1H-pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-10-4-8-5-11-12-9(8)7-2-3-13-6-7/h2-3,5-6,10H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTHNWFWYHAOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NN=C1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(furan-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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